molecular formula C22H14FN5 B605548 APTO-253 isomer CAS No. 1422826-80-9

APTO-253 isomer

Cat. No.: B605548
CAS No.: 1422826-80-9
M. Wt: 367.38
InChI Key: ZBMZAZLIAFTXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

APTO-253 isomer is defined by its molecular formula C22H14FN5 and a molecular weight of 367.38 g/mol . Key identifiers include:

Property Value Source
CAS Registry Number 1422826-80-9 (free base)
IUPAC Name 2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f]phenanthroline
Synonyms LOR-253 isomer, LT-253 isomer, APTO-253 free base isomer

The compound’s SMILES notation (CC(N1)=C(C2=NC3=C4C=CC=NC4=C5N=CC=CC5=C3N2)C6=C1C=C(F)C=C6 ) and InChIKey (ZBMZAZLIAFTXRO-UHFFFAOYSA-N ) further distinguish its structural identity.

Structural Characteristics and Isomeric Variations

This compound differs from the parent compound APTO-253 (CAS 916151-99-0) by the position of the fluorine atom on the indole moiety:

Feature APTO-253 This compound
Fluorine Position 5-position on indole 6-position on indole
Molecular Formula C22H14FN5 C22H14FN5
3D Conformation Planar imidazophenanthroline core Similar core with altered steric effects due to fluorine position

This positional isomerism impacts molecular interactions, particularly in DNA binding. For example, the isomer stabilizes G-quadruplex (G4) structures in promoter regions of oncogenes like MYC, albeit with distinct efficiency compared to the parent compound.

Historical Development and Research Significance

APTO-253 emerged from a class of indolylphenanthroline-imidazoles optimized for anticancer activity. The isomer was synthesized to explore structure-activity relationships (SAR) and improve target specificity. Key milestones include:

Year Development Source
2015 Phase I clinical trials initiated for APTO-253 in solid tumors and hematologic malignancies
2018 Mechanistic studies reveal this compound’s role in G4 stabilization and MYC suppression
2023 Structural studies highlight isomer’s distinct binding to MTF-1 and KLF4 induction pathways

The isomer’s synthesis (e.g., via nucleophilic substitution or metal-catalyzed coupling) has enabled researchers to dissect the pharmacodynamic effects of fluorine positioning on transcriptional regulation. Its role in downregulating cyclin D1 and hypoxia-related genes underscores its utility in preclinical cancer models.

Properties

CAS No.

1422826-80-9

Molecular Formula

C22H14FN5

Molecular Weight

367.38

IUPAC Name

2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline

InChI

InChI=1S/C22H14FN5/c1-11-17(13-7-6-12(23)10-16(13)26-11)22-27-20-14-4-2-8-24-18(14)19-15(21(20)28-22)5-3-9-25-19/h2-10,26H,1H3,(H,27,28)

InChI Key

ZBMZAZLIAFTXRO-UHFFFAOYSA-N

SMILES

CC(N1)=C(C2=NC3=C4C=CC=NC4=C5N=CC=CC5=C3N2)C6=C1C=C(F)C=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

APTO-253 isomer;  APTO 253 isomer;  APTO253 isomer;  LOR 253 isomer;  LOR253 isomer;  LOR-253 isomer;  LT-253 isomer; 

Origin of Product

United States

Scientific Research Applications

Phase 1 Clinical Trials

APTO-253 has undergone several clinical trials to assess its safety and efficacy:

  • Phase 1a/b Study : This study evaluated the drug's pharmacokinetics and pharmacodynamics in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). Results indicated that APTO-253 was well tolerated and showed signs of antitumor activity, including stable disease in some patients .
  • Combination Studies : APTO-253 demonstrated enhanced efficacy when combined with other treatments such as BET bromodomain inhibitors and FLT3 inhibitors, indicating potential for use in combination therapy protocols .

Efficacy Against Hematologic Malignancies

In preclinical studies, APTO-253 exhibited potent antitumor effects against various hematologic malignancies:

  • Acute Myeloid Leukemia : A study found that 54% of AML patient samples showed sensitivity to APTO-253 with an IC₅₀ < 1 μmol/L, highlighting its potential as an effective treatment option for AML .
  • Chronic Lymphocytic Leukemia (CLL) : Similar sensitivity was observed in CLL samples, suggesting broader applicability across different blood cancers .

In Vivo Studies

In murine xenograft models, APTO-253 produced significant tumor regression in human-derived cancer models, including colon adenocarcinoma and non-small cell lung cancer. These findings support its potential as a systemic treatment for solid tumors as well .

Data Summary

Below is a summary table highlighting key findings from various studies on APTO-253:

Study TypeCancer TypeKey FindingsIC₅₀ Range
PreclinicalAMLInduces apoptosis; downregulates MYC< 1 μmol/L
Clinical Phase 1Solid TumorsWell tolerated; stable disease observedNot specified
Combination TherapyAMLEnhanced efficacy with BET/FLT3 inhibitorsNot specified
In VivoColon AdenocarcinomaSignificant tumor regressionNot specified

Chemical Reactions Analysis

Iron Complex Formation and Structural Characterization

APTO-253 isomer undergoes spontaneous intracellular conversion to a ferrous iron complex (Fe(253)₃) in the presence of Fe²⁺ ions. Key findings include:

  • Stoichiometry : A 3:1 ligand-to-metal ratio forms a ternary complex, confirmed by LC-HR-ESI-TOFMS (observed m/z 578.6519 vs. calculated 578.6520, Δ = −0.2 ppm) .
  • Fragmentation Pattern : MS/MS analysis reveals dissociation into monomeric APTO-253 (m/z 368 [M+H]⁺) and a dimeric iron-bound fragment (m/z 789) .
  • Isotopic Signature : Distinctive iron isotope patterns (⁵⁴Fe, ⁵⁶Fe) confirm metal incorporation .

Table 1: Analytical Parameters for Fe(253)₃ Detection

ParameterValue
LC ColumnPhenomenex Kinetex Biphenyl
Mobile Phase BAcetonitrile + 0.1% formic acid
Retention Time11.5 minutes
Mass Accuracy<1.0 ppm intraday variability

G-Quadruplex DNA Stabilization

Both APTO-253 and Fe(253)₃ selectively stabilize G4 structures in promoter regions of oncogenes like MYC and KIT:

  • FRET Assays : Increase melting temperature (ΔTₘ) by 6–22°C for MYC G4 vs. minimal effect on duplex DNA .
  • Mechanistic Impact :
    • Reduces MYC mRNA/protein levels by >50% in AML cells .
    • Induces DNA damage response pathways (ATM/ATR activation) .

Table 2: Biological Effects of G4 Stabilization

Target GeneΔTₘ (°C)IC₅₀ (µM)Downregulation (%)
MYC17–220.02–1.7552–68
KIT13–180.5–3.141–57

Redox Activity and Cellular Effects

The iron complex drives reactive oxygen species (ROS)-mediated pathways:

  • ROS Generation : Fe(253)₃ catalyzes Fenton reactions, increasing intracellular ROS by 3.8-fold (vs. control) .
  • Cell Cycle Arrest : Induces G₀/G₁ phase arrest via p21 upregulation (8–12-fold increase) .

Synthetic and Analytical Considerations

  • Chromatography : Optimized using 0.1% formic acid/acetonitrile gradients (5→95% B over 10 min) .
  • Quantitation : SRM mode tracks m/z 353 (APTO-253) and m/z 359 (deuterated internal standard) .

Clinical Pharmacokinetics

Phase I trials (NCT02267863) revealed:

  • Half-Life : 6.8–8.2 hours at 229 mg/m² dose .
  • Metabolites : No significant oxidative or conjugative metabolites detected .

This compound’s dual capacity to chelate iron and stabilize G4 DNA positions it as a mechanistically distinct anticancer agent. Ongoing research focuses on optimizing its selectivity for clinical translation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of APTO-253 Isomer with Related Compounds

Compound Target/Mechanism Key Features Clinical/Preclinical Findings
This compound MTF-1 inhibitor → KLF4 upregulation 6-fluoro substitution; molecular weight 367.38 g/mol Preclinical: Induces KLF4-dependent apoptosis in cancer cells; enhances chemo-sensitivity .
APTO-253 MTF-1 inhibitor → Fe(253)₃ complex Binds G-quadruplex DNA; suppresses MYC; CAS 916151-99-0 Phase I trials: Safe in advanced solid tumors; synthetic lethality with BRCA1/2 defects .
PARP inhibitors (e.g., Olaparib) PARP → synthetic lethality in BRCA1/2-deficient cells Targets DNA repair pathways Approved for BRCA-mutant cancers; myelosuppression common .
LOR-253 (LT-253) MTF-1 inhibitor → KLF4 upregulation Synonym for APTO-253; identical mechanism Synergizes with immune checkpoint inhibitors; enhances p53-independent apoptosis .

Key Findings

Mechanistic Overlap with APTO-253: Both APTO-253 and its isomer induce KLF4-mediated apoptosis and cell cycle arrest. However, APTO-253’s Fe(253)₃ complex uniquely stabilizes G-quadruplex DNA, reducing MYC expression and causing BRCA1/2-dependent synthetic lethality . The isomer’s role in DNA damage repair pathways remains unconfirmed.

Functional Comparison with PARP Inhibitors: APTO-253 and PARP inhibitors (e.g., olaparib) share synthetic lethality in BRCA1/2-deficient cells. this compound’s efficacy in IDH1/2-mutant cancers (which exhibit homologous recombination defects) is unexplored, unlike APTO-253, which shows promise in preclinical AML models .

Divergent Roles in Non-Cancer Pathologies: APTO-253 accelerates diabetic wound healing by increasing CD11b⁺Gr-1⁺ myeloid-derived suppressor cells (MDSCs) and reducing Th17-mediated inflammation . The isomer’s immunomodulatory effects are unstudied, highlighting a critical research gap.

Table 2: Pharmacokinetic and Pharmacodynamic Differences

Parameter This compound APTO-253 PARP Inhibitors (Olaparib)
Bioavailability Unknown Oral/IV; converts to Fe(253)₃ intracellularly Oral
Myelosuppression Risk Not reported None observed in Phase I High
DNA Damage Mechanism Indirect (via KLF4) Direct (G-quadruplex stabilization) Indirect (PARP inhibition)
Therapeutic Indications Preclinical cancer models Solid tumors, AML BRCA-mutant cancers

Preparation Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

This compound and Fe(253)₃ are characterized using high-resolution LC-MS:

  • APTO-253 : Detected at m/z 368 ([M+H]⁺) with a major fragment at m/z 353.

  • Fe(253)₃ : Exhibits a doubly charged ion at m/z 578.65 ([M+2H]²⁺) and fragments confirming a 3:1 ligand-to-iron ratio. Isotope patterns confirm iron incorporation (natural abundance: ⁵⁴Fe 5.85%, ⁵⁶Fe 91.75%).

Scalability and Process Optimization

Large-scale synthesis requires adjustments to maintain yield and purity:

  • Solvent Selection : Ethanol and DMSO are preferred for solubility and stability.

  • Temperature Control : Reactions are conducted at ambient temperature to prevent decomposition.

  • Quality Control : Batch consistency is ensured via HPLC and MS, with acceptance criteria of ≥95% purity.

Challenges in Synthesis and Resolution

  • Byproduct Formation : Non-fluorinated analogs may arise during fluorination, necessitating rigorous purification.

  • Metal Complex Stability : Fe(253)₃’s positive charge complicates cellular uptake, requiring formulation optimization.

Comparative Analysis of APTO-253 and Fe(253)₃

Table 2: Pharmacological Properties

PropertyThis compoundFe(253)₃Source
IC₅₀ (Raji cells)98.5 ± 0.3 nM145.7 ± 0.5 nM
Intracellular UptakeHighModerate (18-fold lower)
DNA Binding AffinityG-quadruplex stabilizationEnhanced stabilization

Industrial and Clinical Manufacturing Considerations

Current Good Manufacturing Practice (cGMP) protocols for this compound emphasize:

  • Raw Material Testing : Ferrous sulfate and solvents must meet USP/Ph. Eur. standards.

  • In-Process Controls : Real-time LC-MS monitoring ensures reaction completion.

  • Stability Studies : Fe(253)₃ demonstrates stability in RPMI-1640 media, supporting intravenous formulation .

Q & A

Q. What distinguishes APTO-253 isomer from its parent compound in terms of molecular structure and bioactivity?

this compound is characterized by a fluoro-atom substitution at the 6-position of its quinazolinone core, differentiating it structurally from the parent compound . This modification influences its binding affinity to molecular targets like metal-regulatory transcription factor 1 (MTF-1) and c-Myc. Bioactivity studies show the isomer retains the parent compound’s ability to induce KLF4 expression but exhibits altered pharmacokinetics, as evidenced by differential IC50 values in leukemia cell lines (e.g., 105 nM in Raji cells vs. 1.75 μM in resistant models) .

Q. Methodological Insight :

  • Use NMR or high-resolution mass spectrometry to confirm structural differences.
  • Compare dose-response curves (e.g., cell viability assays) between APTO-253 and its isomer in matched cell lines .

Q. How does this compound modulate KLF4 expression and downstream pathways in cancer cells?

this compound inhibits MTF-1, derepressing KLF4 transcription and leading to cyclin D1 downregulation, G1 cell cycle arrest, and apoptosis . In AML models, 500 nM APTO-253 reduces MYC RNA/protein by 60–80% and activates DNA damage response pathways (e.g., γ-H2AX phosphorylation) . KLF4 induction also suppresses tumor hypoxia genes (e.g., HIF-1α) and angiogenesis .

Q. Methodological Insight :

  • Validate KLF4 upregulation via qPCR/Western blot in dose- and time-course experiments .
  • Use chromatin immunoprecipitation (ChIP) to confirm MTF-1 binding at KLF4 promoters .

Q. What in vitro assays are most effective for evaluating this compound’s anti-fibrotic activity?

In lung fibrosis models, this compound (5–25 μM) reduces α-SMA and collagen I expression in fibroblasts by >50% via KLF4-dependent deactivation . Key assays include:

  • qPCR/Western blot for fibrotic markers (α-SMA, COL1A2).
  • Cell proliferation assays (e.g., MTT) under TGF-β stimulation .
  • Apoptosis assays (Annexin V/PI staining) to assess Fas sensitivity .

Q. How can researchers reconcile contradictory findings on this compound’s cell-type specificity?

this compound upregulates KLF4 in fibroblasts but shows no effect in epithelial cells (A549) or macrophages, highlighting context-dependent activity . To address contradictions:

  • Perform cell-specific KLF4 knockout (e.g., CRISPR/Cas9) to isolate mechanistic pathways.
  • Use single-cell RNA sequencing to map KLF4 dynamics in heterotypic co-cultures (e.g., fibroblasts + immune cells) .

Q. What strategies optimize this compound’s in vivo dosing for fibrosis or cancer models?

In murine fibrosis models, 25 mg/kg APTO-253 (administered every 48 hours post-bleomycin) reduces hydroxyproline content by 40% and improves survival . For leukemia xenografts, 15 mg/kg IV twice weekly achieves tumor regression . Key considerations:

  • Monitor KLF4 protein kinetics via longitudinal tissue biopsies.
  • Combine with DNA-damaging agents (e.g., cisplatin) to exploit BRCA1/2-deficient cell sensitivity .

Q. Methodological Insight :

  • Use pharmacokinetic modeling to align dosing with target engagement (e.g., MTF-1 inhibition duration) .

Q. What computational tools aid in predicting this compound’s off-target effects or resistance mechanisms?

ABCG2 overexpression confers resistance to APTO-253, reducing intracellular accumulation . To predict off-targets:

  • Apply molecular docking against ATP-binding cassette transporters.
  • Use transcriptomic profiling (RNA-seq) to identify compensatory pathways (e.g., MYC paralogs) in resistant clones .

Q. How does this compound’s G-quadruplex stabilization compare to other MYC inhibitors?

this compound stabilizes MYC G4 DNA with >10-fold higher affinity than canonical duplex DNA, disrupting MYC transcription . Compare it to BRD4 inhibitors (e.g., JQ1) using:

  • Electrophoretic mobility shift assays (EMSA) for G4 binding.
  • Luciferase reporters under MYC promoter control .

Q. Key Data Contradictions to Address :

  • Cell-type specificity : KLF4 induction in fibroblasts vs. null effects in epithelial cells .
  • Resistance mechanisms : ABCG2-mediated efflux vs. BRCA1/2 synthetic lethality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
APTO-253 isomer
Reactant of Route 2
Reactant of Route 2
APTO-253 isomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.